2-(1,2-Thiazol-5-yl)cyclohexan-1-ol
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Overview
Description
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol is a heterocyclic compound that features a thiazole ring attached to a cyclohexanol moiety. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be converted to the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect the activity of enzymes and receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,2-Thiazol-5-yl)cyclohexan-1-ol can be compared with other thiazole derivatives such as:
1-(2-amino-1,3-thiazol-5-yl)cyclohexan-1-ol: Similar structure but with an amino group at the thiazole ring.
2-(1,3-thiazol-5-yl)ethan-1-ol: A simpler thiazole derivative with an ethan-1-ol moiety.
The uniqueness of this compound lies in its specific combination of the thiazole ring and cyclohexanol, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NOS |
---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(1,2-thiazol-5-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13NOS/c11-8-4-2-1-3-7(8)9-5-6-10-12-9/h5-8,11H,1-4H2 |
InChI Key |
SLAOTMLEZGMJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=NS2)O |
Origin of Product |
United States |
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